molecular formula C10H18O B1217435 Isopulegol CAS No. 7786-67-6

Isopulegol

Cat. No.: B1217435
CAS No.: 7786-67-6
M. Wt: 154.25 g/mol
InChI Key: ZYTMANIQRDEHIO-UHFFFAOYSA-N
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Description

Isopulegol is a monoterpene alcohol with the molecular formula C10H18O. It is a colorless liquid with a pleasant minty aroma, commonly found in the essential oils of various aromatic plants. This compound is a key intermediate in the synthesis of menthol and is known for its diverse applications in the pharmaceutical, cosmetic, and fragrance industries .

Mechanism of Action

Isopulegol, also known as p-Menth-8-en-3-ol, is a monoterpene alcohol found in the essential oils of various plant species . This compound has been studied for its diverse pharmacological properties, including gastroprotective, neuroprotective, and antibacterial effects .

Target of Action

This compound has been found to interact with several targets, including GABAA receptors , prostaglandins , and ATP-sensitive potassium (KATP) channels . It also appears to have an effect on Staphylococcus aureus efflux pumps .

Mode of Action

This compound acts as a positive modulator of GABAA receptors , interacting with the benzodiazepine site on the receptor, thereby exhibiting anticonvulsant effects . It also appears to mediate its gastroprotective effects through endogenous prostaglandins and the opening of KATP channels . In terms of its antibacterial action, this compound has been found to inhibit the efflux pump mechanism in certain strains of Staphylococcus aureus .

Biochemical Pathways

This compound’s interaction with its targets leads to changes in several biochemical pathways. Its modulation of GABAA receptors can affect neurotransmission . Its interaction with prostaglandins and KATP channels can influence gastric mucosal protection . Its inhibition of Staphylococcus aureus efflux pumps can impact bacterial resistance to antibiotics .

Pharmacokinetics

Like other terpenes, this compound is a highly volatile compound that is slightly soluble in water . Its inclusion into cyclodextrins has been suggested as an approach to increase its solubility and bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include reduced inflammation and antioxidant effects . It has been found to reduce acute inflammatory activity by decreasing albumin extravasation, leukocyte migration, and myeloperoxidase concentration, and reducing exudate levels of IL-1β and TNF-α .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is generally understood that factors such as temperature, pH, and the presence of other compounds can influence the stability and efficacy of many compounds .

Biochemical Analysis

Biochemical Properties

Isopulegol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved . Additionally, this compound exhibits antioxidant properties by scavenging free radicals, thereby protecting biomolecules from oxidative damage .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. These events can lead to the activation or inhibition of various enzymes, ultimately affecting cellular functions . Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. It interacts with enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent conversion to various metabolites . These metabolic pathways are crucial for the elimination of this compound from the body and for mitigating its potential toxic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake, distribution, and accumulation in target tissues . The localization of this compound within cells can influence its activity and effectiveness, particularly in exerting its pharmacological effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . This localization is essential for its activity, as it allows this compound to interact with specific biomolecules and exert its effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopulegol is primarily synthesized through the cyclization of citronellal via an intramolecular Prins reaction. This reaction involves the protonation of the aldehydic group of citronellal, followed by an intramolecular rearrangement and deprotonation to form this compound . The reaction is typically catalyzed by Lewis acids such as zinc bromide or zinc chloride, or by heterogeneous acid catalysts like tungsten oxide-based materials .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solid-supported acids and heteropolyacids to minimize waste and improve safety. For example, p-toluenesulfonic acid and tungstophosphoric acid on silica have been used to achieve high yields and selectivity in the cyclization of citronellal to this compound .

Chemical Reactions Analysis

Types of Reactions: Isopulegol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Isopulegol is part of the monoterpene family, which includes compounds such as limonene, linalool, and menthol. Compared to these compounds, this compound is unique due to its specific structural features and reactivity:

This compound’s unique ability to serve as an intermediate in the synthesis of menthol and its diverse biological activities make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTMANIQRDEHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044461
Record name 5-Methyl-2-(prop-1-en-2-yl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odour
Record name Isopulegol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name Isopulegol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.904-0.913
Record name Isopulegol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7786-67-6, 89-79-2
Record name 5-Methyl-2-(1-methylethenyl)cyclohexanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 5-methyl-2-(1-methylethenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopulegol
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Record name Cyclohexanol, 5-methyl-2-(1-methylethenyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Methyl-2-(prop-1-en-2-yl)cyclohexanol
Source EPA DSSTox
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Record name Isopulegol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.764
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Record name 5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
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Record name p-Menth-8-en-3-ol
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

In Example 15, isopulegol was synthesized in the same manner as in Example 1, except for replacing d-citronellal with 5.00 g of dl-citronellal. As a result, dl-isopulegol was obtained in a yield of 95.1%, and the ratio of dl-isopulegol to other isomers was 99.4/0.6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
d-citronellal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95.1%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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